3,5-Dihexyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-Dihexyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by the presence of hexyl groups at positions 3 and 5 of the triazole ring, imparts distinct chemical and physical properties that make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine typically involves the reaction of hexyl-substituted hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or propanol and may require heating under reflux to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihexyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in alcohol solvents.
Substitution: Halogens, electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3,5-Dihexyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
- 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
- 3,5-Diethyl-4H-1,2,4-triazol-4-amine
Comparison: Compared to these similar compounds, 3,5-Dihexyl-4H-1,2,4-triazol-4-amine is unique due to the presence of longer hexyl chains, which can influence its solubility, reactivity, and biological activity. The hexyl groups may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy in certain applications .
Properties
CAS No. |
62695-60-7 |
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Molecular Formula |
C14H28N4 |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
3,5-dihexyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H28N4/c1-3-5-7-9-11-13-16-17-14(18(13)15)12-10-8-6-4-2/h3-12,15H2,1-2H3 |
InChI Key |
YCWMKCJDBGFAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN=C(N1N)CCCCCC |
Origin of Product |
United States |
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